molecular formula C7H7BrO2S B14139743 Benzenemethanesulfonyl bromide CAS No. 17075-10-4

Benzenemethanesulfonyl bromide

Cat. No.: B14139743
CAS No.: 17075-10-4
M. Wt: 235.10 g/mol
InChI Key: MCJXDWRORUZWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylmethanesulfonic acid bromide is an organosulfur compound that contains a phenyl group attached to a methanesulfonic acid moiety, which is further bonded to a bromine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmethanesulfonic acid bromide can be synthesized through the bromination of phenylmethanesulfonic acid. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of phenylmethanesulfonic acid bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Phenylmethanesulfonic acid bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The compound can be reduced to form phenylmethanesulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include phenylmethanesulfonic acid derivatives with different functional groups.

    Oxidation Reactions: Products include sulfonic acid derivatives.

    Reduction Reactions: The primary product is phenylmethanesulfonic acid.

Scientific Research Applications

Phenylmethanesulfonic acid bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylmethanesulfonic acid bromide involves the electrophilic bromine atom, which can react with nucleophiles. The sulfonic acid group enhances the reactivity of the compound by stabilizing the transition state during the reaction. The molecular targets include various nucleophilic sites on organic molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Phenylmethanesulfonic acid bromide can be compared with other similar compounds such as:

Phenylmethanesulfonic acid bromide is unique due to the presence of both the sulfonic acid group and the bromine atom, which confer distinct reactivity and versatility in chemical synthesis.

Properties

CAS No.

17075-10-4

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

phenylmethanesulfonyl bromide

InChI

InChI=1S/C7H7BrO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

MCJXDWRORUZWER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.